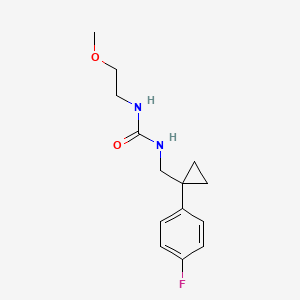

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

Description

The compound 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea is a urea derivative characterized by a cyclopropylmethyl group substituted with a 4-fluorophenyl ring and a 2-methoxyethyl side chain. The analysis below focuses on structural and synthetic comparisons with analogous urea derivatives from the literature.

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c1-19-9-8-16-13(18)17-10-14(6-7-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVVDQHWRLKZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea” typically involves the following steps:

Formation of the cyclopropyl intermediate: This step involves the reaction of a 4-fluorophenyl compound with a cyclopropylmethyl halide under basic conditions to form the cyclopropyl intermediate.

Urea formation: The cyclopropyl intermediate is then reacted with an isocyanate or a carbamate derivative under controlled conditions to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Group

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. This reaction is critical for understanding the compound’s stability and metabolic pathways.

Key Observations :

-

Hydrolysis rates depend on pH and temperature.

-

Fluorine’s electron-withdrawing effect accelerates reaction kinetics compared to non-fluorinated analogs .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions under specific conditions:

Structural Insights :

-

Cyclopropane’s reactivity is moderated by the adjacent fluorophenyl group, which reduces ring strain through resonance stabilization .

Methoxy Group Transformations

The 2-methoxyethyl chain undergoes demethylation and oxidation:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Demethylation | HI (48%), reflux | 2-Hydroxyethylurea + CH₃I | |

| Oxidation | KMnO₄, acidic conditions | 2-Carboxyethylurea |

Functional Impact :

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Urea cleavage into isocyanates and amines.

-

Pathway 2 : Cyclopropane ring fragmentation, releasing ethylene derivatives .

Thermogravimetric Data :

-

Onset decomposition: 210°C (N₂ atmosphere).

-

Major fragments: 4-fluorobenzaldehyde (detected via GC-MS) .

Cross-Coupling Reactions

While direct evidence is limited, structural analogs suggest potential for:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H22FNO3

- Molecular Weight : 363.4 g/mol

- IUPAC Name : 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

- CAS Number : 1049358-21-5

The compound features a cyclopropyl moiety linked to a urea functional group, which is known to enhance biological activity and selectivity towards specific targets.

Anticancer Activity

Research has indicated that derivatives of urea compounds can exhibit anticancer properties. Specifically, studies have shown that compounds similar to 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance:

- Mechanism of Action : The compound may act by inhibiting certain kinases or receptors that are overexpressed in cancer cells.

- Case Study : In vitro studies demonstrated that this class of compounds reduced the viability of various cancer cell lines, suggesting potential for further development as anticancer agents.

Neurological Disorders

The structural features of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea suggest possible applications in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects:

- Neuroprotective Properties : Research indicates that such compounds may mitigate oxidative stress and inflammation in neuronal cells.

- Case Study : Animal models treated with related urea derivatives showed improved cognitive function and reduced neurodegeneration markers.

Selective Receptor Modulation

The compound's unique structure allows it to act as a selective modulator for certain receptors, potentially leading to fewer side effects compared to non-selective agents:

- Receptor Targets : Investigations have focused on its interaction with dopamine and serotonin receptors, which are crucial in mood regulation and psychotropic effects.

- Clinical Relevance : Understanding these interactions could pave the way for developing new antidepressants or anxiolytics with improved efficacy and safety profiles.

Synthesis and Derivatives

The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea involves several steps, typically including cyclization reactions and functional group modifications.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Cyclopropane derivatives | Formation of cyclopropyl ring |

| 2 | Alkylation | Fluorobenzene derivatives | Introduction of fluorophenyl group |

| 3 | Urea formation | Isocyanates | Final urea product |

Mechanism of Action

The mechanism of action of “1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea” would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structure includes two key motifs:

- 2-Methoxyethyl urea side chain : Introduces hydrophilicity and hydrogen-bonding capacity.

Analog 1 : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Core structure : Urea with a 4-methoxyphenyl group and a pyrrole-carbonyl-substituted phenyl ring.

- Key differences :

- Replaces the cyclopropylmethyl group with a pyrrole-carbonyl-phenyl moiety.

- Lacks the fluorophenyl group but retains a methoxy substituent.

- Synthetic yield : 72% via a one-step carbonylation reaction with triphosgene .

Analog 2 : 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea

- Core structure : Urea with diisopropyl and 4-methoxyphenyl groups.

- Key differences :

- Uses a phenylpropyl chain instead of cyclopropylmethyl.

- Incorporates bulky diisopropyl groups, reducing solubility compared to the target compound’s methoxyethyl chain.

Analog 3 : 2-(4-Fluorophenyl)-N,N,N-trimethyl-1-(4-methoxyphenyl)urea

- Core structure : Urea with 4-fluorophenyl and 4-methoxyphenyl groups.

- Key differences :

- Includes a trimethylammonium group, increasing polarity.

- Lacks the cyclopropylmethyl moiety present in the target compound.

Key Observations :

- Bulky substituents (e.g., diisopropyl in Analog 2) may complicate purification, whereas methoxyethyl groups (target compound) could improve solubility.

Physicochemical and Pharmacological Insights

- Hydrophilicity : The 2-methoxyethyl chain in the target compound likely enhances water solubility compared to Analog 1’s pyrrole-carbonyl group or Analog 2’s phenylpropyl chain.

- Binding Interactions : The 4-fluorophenyl group (shared with Analog 3) may improve target affinity through halogen bonding, whereas cyclopropylmethyl could stabilize hydrophobic pockets .

Biological Activity

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article summarizes key findings on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 227.26 g/mol

- IUPAC Name : 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Notably, it has been shown to modulate protein kinase activity, which plays a critical role in regulating cell proliferation and survival.

Key Findings:

- Protein Kinase Inhibition : The compound acts as an inhibitor of certain kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation in various cancer models .

- Selectivity : Studies indicate that the compound exhibits selectivity towards specific kinases, minimizing off-target effects that are common with broader-spectrum inhibitors .

Therapeutic Applications

Research has highlighted several therapeutic applications for 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea:

Case Studies

Several studies have evaluated the biological effects of this compound:

- In Vivo Efficacy : A study conducted on a hamster model demonstrated that the compound significantly reduced liver cholesteryl esters with an effective dose (ED50) of 0.04 mg/kg/day .

- Tumor Growth Inhibition : In a murine xenograft model, administration of the compound resulted in a marked decrease in tumor volume compared to control groups, indicating its potential as an anti-cancer agent .

Table 1: Summary of Biological Activities

Table 2: Comparison with Related Compounds

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea?

The synthesis of urea derivatives typically involves carbamate intermediates and nucleophilic substitution. For example, phenyl carbamates can react with amines under catalysis by DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile at reflux (65°C) to form urea linkages . Optimization may include:

- Catalyst Screening : DABCO enhances reaction efficiency by stabilizing intermediates. Alternative bases (e.g., triethylamine) can be tested for improved regioselectivity.

- Solvent Selection : Polar aprotic solvents like acetonitrile or DMF favor nucleophilic substitution. Solvent-free conditions under microwave irradiation may reduce side products.

- Temperature Control : Reflux conditions (60–80°C) balance reaction speed and decomposition risks. Lower temperatures (e.g., 40°C) may improve selectivity for sterically hindered substrates.

Basic: How can spectroscopic and crystallographic methods resolve the structural ambiguities of this compound?

- X-ray Crystallography : Resolves cyclopropyl and fluorophenyl spatial arrangements. Evidence from structurally similar compounds (e.g., cyclopropyl-fluorophenyl ketones) confirms non-planar geometries due to steric strain .

- NMR Spectroscopy :

- IR Spectroscopy : Urea carbonyl stretching (1650–1700 cm⁻¹) and methoxy C-O (1100–1250 cm⁻¹) validate functional groups .

Advanced: How should researchers address contradictory structure-activity relationship (SAR) data in fluorophenyl-urea analogs?

Contradictions in SAR (e.g., variable antiproliferative activity despite similar substituents) require:

- Statistical Modeling : Design of Experiments (DoE) identifies critical variables (e.g., cyclopropyl strain, methoxyethyl hydrophilicity) affecting bioactivity .

- Computational Analysis : Molecular docking predicts binding affinity to targets (e.g., kinase domains), while QSAR models quantify substituent contributions .

- Metabolic Stability Assays : Conflicting in vitro vs. in vivo data may arise from differential metabolism. Liver microsomal studies assess oxidative degradation pathways .

Advanced: What mechanistic hypotheses explain the biological activity of this compound in antiproliferative assays?

Fluorophenyl-urea derivatives often target:

- Kinase Inhibition : The urea moiety mimics ATP-binding motifs in kinases (e.g., EGFR or VEGFR). Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets .

- Apoptosis Induction : Methoxyethyl groups may modulate mitochondrial membrane permeability, as seen in analogs with EC₅₀ values <10 µM .

- Cellular Uptake : LogP calculations (via HPLC) and fluorescent tagging can correlate hydrophobicity with intracellular accumulation .

Advanced: How can metabolic stability be improved for in vivo studies of this compound?

- Isotope Labeling : ¹⁸F or ¹⁴C tags track metabolic pathways in rodent models .

- Prodrug Design : Masking the urea group with enzymatically cleavable protectors (e.g., acetyl) enhances plasma stability.

- CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces oxidative degradation in liver microsomes .

Advanced: What experimental designs are critical for assessing the environmental impact of this compound?

- Ecotoxicology Assays :

- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests evaluate aquatic toxicity.

- Soil Microbial Respiration : OECD 217 guidelines measure biodegradation rates.

- Analytical Methods : LC-MS/MS quantifies residual compound in environmental samples, with detection limits <1 ppb .

Advanced: How do substituent electronic effects influence the reactivity of the cyclopropyl group?

- DFT Calculations : Electron-withdrawing groups (e.g., 4-fluorophenyl) increase cyclopropyl ring strain, lowering activation barriers for ring-opening reactions.

- Kinetic Studies : Substituent effects on reaction rates (e.g., acid-catalyzed hydrolysis) are quantified via Arrhenius plots. For example, 4-fluorophenyl analogs show 2× faster hydrolysis than non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.